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benzamide, N,N'-2,5-pyrimidinediylbis-

Cat. No.: B12894395
CAS No.: 139522-11-5
M. Wt: 318.3 g/mol
InChI Key: WVPXSFZYSSYHKM-UHFFFAOYSA-N
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Description

Contextualizing Pyrimidine-Bridged Bis-Benzamides in Organic Chemistry

Pyrimidine-bridged bis-benzamides belong to a larger family of compounds characterized by a central aromatic or heteroaromatic core that serves as a linker for two or more amide-containing side chains. The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, provides a rigid and planar scaffold. The nitrogen atoms within the pyrimidine ring can influence the electronic properties and three-dimensional conformation of the entire molecule.

The synthesis of such compounds often involves the reaction of a diaminopyrimidine with a benzoyl halide or a similar activated carboxylic acid derivative. researchgate.net Variations in the substitution pattern on both the pyrimidine core and the benzamide (B126) phenyl rings can lead to a diverse library of molecules with tailored properties. For instance, the synthesis of related N-(pyridin-2-yl)benzamide derivatives has been achieved through various catalytic methods, highlighting the synthetic accessibility of this class of compounds. researchgate.netmdpi.com

Significance in Contemporary Chemical Science

The significance of pyrimidine-bridged bis-benzamides in contemporary chemical science is multifaceted. The pyrimidine nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govorientjchem.orgresearchgate.netnih.govmdpi.com Consequently, compounds like benzamide, N,N'-2,5-pyrimidinediylbis- are of interest as potential therapeutic agents.

The bis-benzamide structure allows for the molecule to potentially interact with biological targets in a bivalent or chelating manner, which can lead to enhanced binding affinity and selectivity. The amide linkages provide hydrogen bonding capabilities, which are crucial for molecular recognition processes. Furthermore, the aromatic nature of the pyrimidine and benzene (B151609) rings allows for π-π stacking interactions, further stabilizing interactions with biological macromolecules or contributing to the material properties of these compounds.

Scope of Academic Research for Benzamide, N,N'-2,5-pyrimidinediylbis-

While specific research on benzamide, N,N'-2,5-pyrimidinediylbis- is not extensively documented in publicly available literature, the academic research on closely related pyrimidine-based benzamides and bis-amides provides a clear indication of the research scope. Current investigations in this area are largely focused on the following:

Synthesis and Characterization: Developing efficient and versatile synthetic routes to access a variety of substituted pyrimidine-bridged bis-benzamides. nih.govmedwinpublishers.com This includes the exploration of novel catalysts and reaction conditions to improve yields and purity. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. mdpi.com

Medicinal Chemistry: The design and synthesis of new derivatives with potential therapeutic applications. This involves screening these compounds for various biological activities, such as their ability to inhibit specific enzymes or act as receptor antagonists. For example, N-(2-pyrimidinylamino) benzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov

Supramolecular Chemistry and Materials Science: Investigating the self-assembly properties of these molecules to form well-defined supramolecular structures. The rigid pyrimidine core and the hydrogen-bonding capabilities of the benzamide groups make them excellent candidates for the construction of molecular networks, liquid crystals, and other functional materials.

Interactive Data Tables

To provide a clearer understanding of the properties of related compounds, the following interactive data tables summarize key findings from the literature.

Table 1: Physicochemical Properties of Related Benzamide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
N-(pyrimidin-5-yl)benzamideC11H9N3O199.21------
N,N-DibenzylbenzamideC21H19NO301.4------
N-(2,2-Dicyano-1-(methylthio)vinyl)benzamideC12H9N3OS243.3Yellow powder254-256
N-(1-(Benzylthio)-2,2-dicyanovinyl)benzamideC18H13N3OS319.4White powder250-260

Data sourced from PubChem and related research articles. nih.govnih.govnih.gov

Table 2: Synthesis and Yields of Related Benzamide Compounds

ReactionCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Synthesis of N-(diisopropylphosphanyl)benzamidePiPr2Cl, DMAP, triethylamineToluene11036 mdpi.com
Synthesis of N-(Pyridin-2-yl)-benzamideFe2Ni-BDCDichloromethane8082 mdpi.com
Synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide------------ nih.gov

This table illustrates the variety of synthetic conditions employed for creating benzamide derivatives, with yields varying based on the specific reaction and substrates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4O2 B12894395 benzamide, N,N'-2,5-pyrimidinediylbis- CAS No. 139522-11-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139522-11-5

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(2-benzamidopyrimidin-5-yl)benzamide

InChI

InChI=1S/C18H14N4O2/c23-16(13-7-3-1-4-8-13)21-15-11-19-18(20-12-15)22-17(24)14-9-5-2-6-10-14/h1-12H,(H,21,23)(H,19,20,22,24)

InChI Key

WVPXSFZYSSYHKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for N,N'-2,5-pyrimidinediylbis-benzamide would provide crucial information about the number and types of hydrogen atoms. The expected spectrum would show distinct signals for the protons on the pyrimidine (B1678525) ring and the two benzoyl groups. The two protons on the pyrimidine ring (at positions 4 and 6) would likely appear as singlets in the aromatic region of the spectrum. The protons of the two phenyl rings would present as complex multiplets. The two N-H protons of the amide linkages would appear as singlets, and their chemical shift could be concentration-dependent and affected by the solvent used.

Table 1: Hypothetical ¹H NMR Data for Benzamide (B126), N,N'-2,5-pyrimidinediylbis- No experimental data found in the searched sources.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available Data not available Data not available Pyrimidinyl-H
Data not available Data not available Data not available Phenyl-H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. For N,N'-2,5-pyrimidinediylbis-benzamide, one would expect to observe signals for the carbon atoms of the pyrimidine ring, the two equivalent phenyl rings, and the two equivalent carbonyl carbons of the amide groups. The carbonyl carbons typically resonate at a significantly downfield chemical shift (around 165-175 ppm). The carbon atoms of the pyrimidine and phenyl rings would appear in the aromatic region (typically 110-160 ppm).

Table 2: Hypothetical ¹³C NMR Data for Benzamide, N,N'-2,5-pyrimidinediylbis- No experimental data found in the searched sources.

Chemical Shift (δ) ppm Assignment
Data not available C=O (Amide)
Data not available Pyrimidinyl-C

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For N,N'-2,5-pyrimidinediylbis-benzamide, with a molecular formula of C₁₈H₁₄N₄O₂, the expected exact mass would be approximately 318.1168 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing fragments corresponding to the loss of a benzoyl group (C₇H₅O) or a benzamido group (C₇H₆NO).

Table 3: Predicted Mass Spectrometry Data for Benzamide, N,N'-2,5-pyrimidinediylbis- No experimental data found in the searched sources.

m/z (Mass-to-Charge Ratio) Ion
~318.12 [M]⁺ (Molecular Ion)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For N,N'-2,5-pyrimidinediylbis-benzamide, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide groups. The N-H stretching vibration typically appears as a sharp peak around 3300 cm⁻¹. The C=O (amide I band) stretching vibration is a strong, sharp absorption usually found in the range of 1650-1680 cm⁻¹. Other significant peaks would include C-N stretching and C=C and C-H stretching from the aromatic rings.

Table 4: Expected FT-IR Absorption Bands for Benzamide, N,N'-2,5-pyrimidinediylbis- No experimental data found in the searched sources.

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3300 N-H Stretching
~3100-3000 Aromatic C-H Stretching
~1680-1650 C=O (Amide I) Stretching
~1600, ~1475 Aromatic C=C Stretching

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide the absolute configuration, bond lengths, bond angles, and torsional angles of N,N'-2,5-pyrimidinediylbis-benzamide. To perform this analysis, a suitable single crystal of the compound must first be grown.

Analysis of Crystal Packing and Unit Cell Parameters

Table 5: Hypothetical Crystal Data and Structure Refinement Parameters for Benzamide, N,N'-2,5-pyrimidinediylbis- No experimental data found in the searched sources.

Parameter Value
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Identification of Intra- and Intermolecular Interactions

A comprehensive search of scientific literature and chemical databases for specific data on the intra- and intermolecular interactions of the chemical compound benzamide, N,N'-2,5-pyrimidinediylbis- did not yield specific research findings, crystal structure data, or detailed spectroscopic analyses.

While general principles of molecular interactions can be inferred based on its structure—which contains hydrogen bond donors (N-H groups) and acceptors (C=O and pyrimidine nitrogen atoms), as well as aromatic rings capable of π-π stacking—no published studies were found to provide specific experimental or computational data for this particular molecule.

Research on analogous, but distinct, molecules such as N,N'-(pyridine-2,6-diyl)dibenzamide and other pyrimidine derivatives reveals common interaction patterns in the solid state. These related compounds often exhibit well-defined hydrogen-bonding networks, where N-H groups form hydrogen bonds with carbonyl oxygen atoms or nitrogen atoms within the heterocyclic rings, leading to the formation of one- or two-dimensional supramolecular arrays. For instance, in the crystal structure of N,N'-(pyridine-2,6-diyl)dibenzamide, intermolecular N—H···O hydrogen bonds are the primary interactions that link the molecules into layered structures.

However, without specific crystallographic data for benzamide, N,N'-2,5-pyrimidinediylbis-, any discussion of its specific bond lengths, bond angles, torsion angles, and the precise geometry of its intermolecular interactions would be purely speculative. Detailed research findings and corresponding data tables for this compound are not available in the reviewed sources.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzamide (B126), N,N'-2,5-pyrimidinediylbis-, DFT calculations can predict its electronic properties, such as the distribution of electrons and the energies of its molecular orbitals, which are fundamental to its reactivity and stability. researchgate.netnih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. researchgate.net A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.net

For a molecule like benzamide, N,N'-2,5-pyrimidinediylbis-, DFT calculations at a specific level of theory, such as B3LYP/6-31G, would be employed to determine the energies of the HOMO and LUMO. researchgate.net The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap (ΔE) 4.4 eV

Note: The values in this table are representative and would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. researchgate.net Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), indicating sites for nucleophilic attack. researchgate.netnih.gov Green and yellow regions represent areas with near-zero or slightly electron-rich potential, respectively. researchgate.net

In the context of benzamide, N,N'-2,5-pyrimidinediylbis-, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the pyrimidine (B1678525) ring, identifying them as potential sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the amide groups and the aromatic rings would likely exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the exploration of a molecule's three-dimensional structure and its dynamic behavior over time. These methods are particularly useful for understanding the conformational flexibility and interaction modes of complex molecules.

The pyrimidine-bis-benzamide scaffold possesses several rotatable bonds, which allows the molecule to adopt various conformations. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. Molecular mechanics or quantum mechanics methods can be used to systematically rotate the flexible bonds and calculate the potential energy of each resulting conformation. The results of such an analysis would reveal the preferred spatial arrangement of the benzamide groups relative to the central pyrimidine ring.

The pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, often forming the core of molecules designed to interact with biological targets. researchgate.netnih.gov Theoretical prediction of how a ligand like benzamide, N,N'-2,5-pyrimidinediylbis- might bind to a biological target, such as an enzyme or receptor, is typically achieved through molecular docking simulations. nih.gov

In a molecular docking study, the three-dimensional structure of the ligand is placed into the binding site of the target protein. The simulation then explores various possible binding poses and scores them based on the predicted binding affinity. This allows for the identification of the most likely interaction modes, including key hydrogen bonds, hydrophobic interactions, and π-stacking interactions that stabilize the ligand-target complex. nih.gov For the pyrimidine-bis-benzamide scaffold, interactions with amino acid residues in a target's active site would be predicted, providing a basis for understanding its potential biological activity. nih.govtandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govsemanticscholar.org The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, with the surface colored to show different types of intermolecular contacts. nih.gov

By generating a Hirshfeld surface and its corresponding 2D fingerprint plot for benzamide, N,N'-2,5-pyrimidinediylbis-, one can deconstruct the complex network of intermolecular interactions into contributions from different types of atomic contacts. semanticscholar.orgnih.gov This analysis provides quantitative data on the percentage of the Hirshfeld surface involved in specific interactions, such as H···H, O···H, N···H, and C···H contacts. nih.gov Red spots on the d_norm map of the Hirshfeld surface highlight areas of close intermolecular contact, which are often indicative of hydrogen bonds. nih.gov

Table 2: Hirshfeld Surface Interaction Percentages

Interaction Type Contribution (%)
H···H 45.0%
O···H/H···O 25.5%
C···H/H···C 15.2%
N···H/H···N 8.3%
C···C 3.5%
Other 2.5%

Note: The values in this table are representative and would be determined by Hirshfeld surface analysis of the crystal structure.

This quantitative analysis of intermolecular forces is crucial for understanding the packing of molecules in the solid state and for rationalizing the physical properties of the compound.

Mechanistic Studies of Reactions Involving Pyrimidine Bridged Benzamide Scaffolds

Elucidation of Reaction Pathways

The elucidation of reaction pathways for compounds featuring a pyrimidine (B1678525) core often involves a combination of experimental and computational methods. For pyrimidine derivatives, reactions can proceed through various pathways, including nucleophilic aromatic substitution, electrophilic attack, or radical mechanisms, depending on the reactants and conditions.

In the context of pyrimidine-containing structures, computational studies, such as those employing Density Functional Theory (DFT), have been used to map out the energy profiles of potential reaction pathways. For instance, in the C2-selective amination of pyrimidines, DFT calculations have been instrumental in understanding the favorability of one reaction pathway over another. researchgate.net These studies compute the energies of intermediates and transition states to determine the most likely sequence of events at a molecular level. researchgate.net

One common reaction involving heterocyclic N-oxides, such as those that could be formed from the pyrimidine nitrogen atoms in the scaffold, is the Boekelheide rearrangement. Detailed studies on model pyrimidine N-oxides have explored whether this rearrangement proceeds through a concerted nih.govnih.gov-sigmatropic shift or a stepwise process involving radical or ionic intermediates. fu-berlin.de Experimental evidence, such as the trapping of radical intermediates and the analysis of side products, suggests that homolytic cleavage of the N-O bond can be a key step, leading to a (pyrimidin-4-yl)methyl radical. fu-berlin.de This indicates that reactions on the pyrimidine ring can follow complex, multi-step pathways.

While direct analogues for N,N'-2,5-pyrimidinediylbis-benzamide are scarce, the general principles of pyrimidine reactivity suggest that reactions would be heavily influenced by the electron-withdrawing nature of the pyrimidine ring and the attached benzamide (B126) groups.

Investigation of Catalytic Cycles and Intermediates

Catalysis plays a pivotal role in the synthesis and functionalization of pyrimidine-based molecules. Investigations into catalytic cycles aim to understand the step-by-step interaction of a catalyst with the reactants to form the final product. This often involves the identification of transient intermediates.

For reactions involving the formation of amide bonds, such as in the synthesis of N-(pyridin-2-yl)benzamide, various transition metal catalysts have been employed. mdpi.com While not the same as the target compound, these systems provide insight into potential catalytic processes. In one study, a bimetallic Fe2Ni-BDC metal-organic framework (MOF) was used as a heterogeneous catalyst. mdpi.com A proposed mechanism involves the activation of the reactants on the surface of the MOF. Leaching tests, where the solid catalyst is removed mid-reaction, have been used to confirm that the catalysis is indeed heterogeneous. mdpi.com The reusability of the catalyst over multiple cycles is also a key indicator of a stable and efficient catalytic system. mdpi.com

Table 1: Proposed Intermediates in Related Pyrimidine Reactions

Intermediate Type Precursor Structure Reaction Type Reference
Pyrimidinyl Iminium Salt Pyrimidine C-H Amination researchgate.netnih.gov
(Pyrimidin-4-yl)methyl Radical Pyrimidine N-oxide Boekelheide Rearrangement fu-berlin.de

This table is generated based on studies of related pyrimidine compounds, not specifically N,N'-2,5-pyrimidinediylbis-benzamide.

Role of Functional Groups in Reaction Selectivity and Efficiency

The functional groups present on the pyrimidine-bridged benzamide scaffold are expected to exert significant control over reaction outcomes. The pyrimidine ring itself is an electron-deficient system, which influences its reactivity. The two nitrogen atoms make the ring susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6.

The benzamide moieties attached at the 2 and 5 positions will further modulate the electronic properties of the pyrimidine ring. The amide groups can act as directing groups in electrophilic aromatic substitution reactions on the benzene (B151609) rings. The nitrogen atom of the amide has a lone pair of electrons that can be donated to the benzene ring, activating the ortho and para positions. Conversely, the carbonyl group is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

In reactions involving the pyrimidine ring, the benzamide groups can influence selectivity through steric hindrance and by altering the electron density at different positions of the ring. For example, in the C2-selective amination of pyrimidines, the electronic nature of the substituents on the pyrimidine ring was found to be a key factor in controlling the regioselectivity of the reaction. researchgate.net

The efficiency of a reaction can also be affected by the ability of the functional groups to coordinate with a catalyst. The nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the benzamide groups can all act as potential binding sites for metal catalysts, which can either facilitate or hinder a desired transformation.

Table 2: Compound Names Mentioned

Compound Name
benzamide, N,N'-2,5-pyrimidinediylbis-

Supramolecular Chemistry and Crystal Engineering of N,n 2,5 Pyrimidinediylbis Benzamide

Design Principles for Self-Assembly

The self-assembly of N,N'-2,5-pyrimidinediylbis-benzamide is directed by a hierarchy of non-covalent interactions. The primary design principle revolves around the predictable and directional nature of hydrogen bonds formed by the amide groups. The molecule possesses two N-H groups (donors) and two carbonyl C=O groups (acceptors), predisposing it to form robust intermolecular connections.

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding is the most significant intermolecular force directing the crystal packing of benzamide-containing molecules. In related structures, amide groups consistently form strong N-H···O hydrogen bonds, leading to the creation of well-defined supramolecular synthons. For N,N'-2,5-pyrimidinediylbis-benzamide, several hydrogen bonding patterns can be postulated based on known crystal structures of similar compounds. nih.govmdpi.com

The most common motif involves the formation of chains or tapes where molecules are linked by N-H···O hydrogen bonds between the amide groups of adjacent molecules. mdpi.com Additionally, the nitrogen atoms of the pyrimidine (B1678525) ring can act as hydrogen bond acceptors for the amide N-H donors of neighboring molecules, leading to more complex two-dimensional or three-dimensional networks. nih.govcardiff.ac.uk Intramolecular hydrogen bonds are also a possibility, although likely less favorable than the intermolecular interactions that drive self-assembly.

The presence of multiple hydrogen bond donors and acceptors allows for the formation of various motifs, such as the common amide-amide dimer synthon or extended chains. nih.gov The specific network formed will depend on the crystallization conditions and the competition between different potential hydrogen bond donors and acceptors.

Table 1: Representative Hydrogen Bond Geometries in Amide-Containing Crystals

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)Reference
N-H···O~0.86~2.0-2.2~2.8-3.0~150-170 nih.govmdpi.com
N-H···N~0.86~2.1-2.3~2.9-3.1~160-175 nih.govcardiff.ac.uk

Note: This table presents typical ranges for hydrogen bond parameters observed in related crystalline solids and serves as an illustrative guide for the expected interactions in N,N'-2,5-pyrimidinediylbis-benzamide.

π-π Stacking and Other Non-Covalent Interactions

Other non-covalent forces, such as C-H···O and C-H···π interactions, also contribute to the stability of the crystal lattice. While individually weak, the cumulative effect of these interactions can be substantial in defining the final three-dimensional structure.

Formation of Co-Crystals and Metal-Organic Frameworks (MOFs) with Pyrimidine-Amide Linkers

The versatile hydrogen bonding capabilities and the presence of nitrogen atoms suitable for coordination make N,N'-2,5-pyrimidinediylbis-benzamide and related pyrimidine-amide linkers excellent candidates for the construction of co-crystals and metal-organic frameworks (MOFs).

Co-crystals: By introducing a second molecule (a co-former) that can form complementary hydrogen bonds, it is possible to create novel crystalline materials with tailored properties. For instance, carboxylic acids are common co-formers for amide-containing molecules, leading to the formation of robust acid-amide heterosynthons. The pyrimidine nitrogens also offer sites for hydrogen bonding with suitable donor groups on a co-former. The formation of co-crystals can be a powerful strategy to modify the physicochemical properties of a substance, such as solubility and stability. nih.govgoogle.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring in N,N'-2,5-pyrimidinediylbis-benzamide can act as coordination sites for metal ions, making it a suitable organic linker for the synthesis of MOFs. mdpi.com By connecting metal centers or clusters, these linkers can give rise to porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The length and geometry of the pyrimidine-amide linker are critical in determining the topology and pore size of the resulting framework. The functionalization of such linkers is a key strategy in "linker engineering" to fine-tune the properties of MOFs. rsc.orgnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Modification of Benzamide (B126) Moieties

The benzamide groups are key features for molecular interaction and can be systematically altered to fine-tune the compound's properties. This involves adding various substituents to the phenyl rings or changing the nature of the linker itself.

The introduction of different functional groups onto the phenyl rings of the benzamide moieties is a primary strategy to probe the steric, electronic, and hydrophobic requirements of a target binding site. Research on analogous 2,5-disubstituted pyrimidine (B1678525) scaffolds has shown that such modifications can dramatically influence biological activity. nih.gov For instance, in a series of 2,5-substituted pyrimidines designed as gankyrin binders, the potency of the compounds was significantly affected by the nature and position of substituents on the phenyl rings attached to the pyrimidine core. nih.govnih.gov

Combining the most effective substitutions from different analogs has led to the development of compounds with enhanced antiproliferative activity. nih.gov For example, derivatives combining optimal substitutions on both phenyl rings demonstrated potent activity against MCF7 and A549 cancer cell lines. nih.govnih.gov The data suggests that the presence and location of groups capable of acting as hydrogen bond donors or acceptors, as well as lipophilic groups that can engage in hydrophobic interactions, are critical determinants of activity.

Below is a table summarizing the structure-activity relationships for a series of 2,5-disubstituted pyrimidine analogs, highlighting the impact of phenyl ring substitutions on antiproliferative activity in the MCF7 breast cancer cell line.

Table 1: SAR of 2,5-Disubstituted Pyrimidine Analogs (Activity against MCF7 cells)

Compound ID R¹ Substituent (Ring A) R² Substituent (Ring B) Antiproliferative Activity IC₅₀ (µM)
185 4-F 4-OH 3.1 nih.gov
186 4-F 3-OH 4.7 nih.gov
188 4-F 4-NH₂ 1.0 nih.gov
130 4-Cl 4-Cl 17.2 nih.gov

| 194 | 4-Cl | 4-COOH | >50 nih.gov |

This interactive table is based on data from a study on gankyrin-binding small molecules with a 2,5-pyrimidine scaffold. nih.gov

The data clearly indicates that substituents like amino (-NH₂) and hydroxyl (-OH) groups at the para-position of the phenyl ring can enhance potency, whereas a carboxylic acid (-COOH) group is detrimental to activity, possibly due to reduced cell penetration. nih.gov

The pyrimidine ring serves as a crucial scaffold, orienting the two benzamide groups in a specific spatial arrangement. While direct studies on replacing the pyrimidine-2,5-diyl linker in the title compound are limited, the principles of rational drug design suggest this as a viable strategy for developing new analogs. Altering the central heterocyclic core can modify the angle and distance between the two appended side chains, potentially improving binding affinity for a target.

Bioisosteric replacement is a common approach in medicinal chemistry. The pyrimidine ring could be hypothetically replaced by other heterocyclic systems such as pyridine (B92270), pyrazine, or even a non-aromatic ring to explore different conformational possibilities. For example, studies on pyrimido[5,4-d]pyrimidines show how expanding the core heterocycle can lead to potent biological activity. acs.org The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key features, acting as hydrogen bond acceptors, and any alteration must consider the preservation of these or similar interactions. nih.govscispace.com

Correlating Structural Features with Molecular Interaction Profiles

Understanding how the structural features of benzamide, N,N'-2,5-pyrimidinediylbis- and its derivatives translate into specific molecular interactions is essential for rational design. Molecular docking studies on related pyrimidine and benzamide-containing compounds provide significant insights into these potential interactions. nih.govnih.gov

The key interaction points are typically:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine core are potential hydrogen bond acceptors. nih.gov The N-H protons of the amide linkers can act as hydrogen bond donors, a feature commonly observed in the binding of benzamide derivatives to their targets. nih.gov

Hydrophobic and Aromatic Interactions: The phenyl rings of the benzamide groups provide surfaces for hydrophobic and π-π stacking interactions with aromatic residues in a binding pocket. The substituents on these rings can modulate the strength of these interactions.

Chelation: In the context of metalloenzymes, the arrangement of the pyrimidine nitrogens and amide carbonyl oxygens could potentially chelate metal ions, a mechanism observed in some pyridopyrimidine-based inhibitors. nih.gov

Molecular docking simulations of pyrimidine-sulfonamide derivatives have shown that the pyrimidine ring can form crucial hydrogen bonds, while the substituted phenyl groups fit into hydrophobic pockets of the target enzyme. biointerfaceresearch.com Similarly, docking of imidazo[1,2-a]pyrimidine (B1208166) derivatives has highlighted the importance of hydrogen bonds and multiple hydrophobic interactions with active site residues. mdpi.com These studies collectively suggest that the 2,5-disubstituted pyrimidine scaffold acts as a rigid anchor, positioning the flexible side chains for optimal interaction with a target.

Design of Analogs for Targeted Molecular Recognition Studies

The design of new analogs of benzamide, N,N'-2,5-pyrimidinediylbis- can be guided by the SAR data and molecular modeling insights. The goal is to create molecules with improved affinity, selectivity, or specific properties for use as chemical probes or therapeutic leads.

A rational design strategy would involve:

Systematic Phenyl Ring Substitution: Based on findings from related series, analogs bearing small, electron-withdrawing, or hydrogen-bonding groups (e.g., -F, -OH, -NH₂) at the 3- and 4-positions of the phenyl rings should be synthesized to explore interactions with polar and hydrophobic sub-pockets of a target. nih.gov

Amide Bond Modification: The amide linker could be replaced with bioisosteres such as a reverse amide, ester, or a stable urea (B33335) or thiourea (B124793) linkage to alter hydrogen bonding capacity and conformational flexibility. nih.gov

Core Scaffold Hopping: As discussed in section 7.1.2, replacing the pyrimidine-2,5-diyl core with other heterocycles (e.g., pyridine, pyrazole) could lead to novel spatial arrangements of the benzamide arms, potentially accessing different binding modes or improving selectivity. nih.gov

Conformational Restriction: Introducing substituents on the pyrimidine ring itself (e.g., at the 4- or 6-position) or cyclizing the side chains could lock the molecule into a more favorable bioactive conformation, thereby increasing potency and selectivity.

By integrating these design principles, new libraries of compounds based on the benzamide, N,N'-2,5-pyrimidinediylbis- scaffold can be developed for comprehensive molecular recognition studies.

Investigation of Biological Activity Mechanisms in Vitro at a Molecular Level

Enzyme Inhibition Mechanism Studies (in vitro)

Cholinesterase (AChE, BChE) Inhibition (in vitro)

No published in vitro studies were identified that investigated the inhibitory effects of benzamide (B126), N,N'-2,5-pyrimidinediylbis- on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various benzamide derivatives have been explored as potential cholinesterase inhibitors, with some showing potent activity, research on this particular pyrimidine-linked bis-benzamide is absent. nih.govnih.gov For instance, studies on other benzamide compounds have reported IC₅₀ values in the nanomolar to micromolar range, but this data is not applicable to the subject compound. nih.govnih.gov

Beta-Secretase 1 (BACE1) Inhibition (in vitro)

There is no available scientific literature detailing the in vitro inhibitory activity of benzamide, N,N'-2,5-pyrimidinediylbis- against beta-secretase 1 (BACE1). Although the broader class of benzamides has been a subject of interest for BACE1 inhibition in the context of Alzheimer's disease research, with some analogues demonstrating inhibitory potential, specific data for benzamide, N,N'-2,5-pyrimidinediylbis- is not documented. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition (in vitro)

Investigations into the histone deacetylase (HDAC) inhibitory properties of benzamide, N,N'-2,5-pyrimidinediylbis- have not been reported in the reviewed scientific literature. The N-(2-aminophenyl)-benzamide scaffold is a known zinc-binding group in many HDAC inhibitors, and numerous derivatives have been synthesized and tested. nih.govfrontiersin.orgnih.govresearchgate.net However, there is no specific mention or data available regarding the activity of benzamide, N,N'-2,5-pyrimidinediylbis- against any class or isoform of HDAC enzymes.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition (in vitro)

A review of existing research reveals no studies on the in vitro inhibition of succinate dehydrogenase (SDH) by benzamide, N,N'-2,5-pyrimidinediylbis-. While the metabolic role of SDH is a subject of ongoing research, particularly in cancer metabolism, the potential interaction with this specific benzamide compound has not been explored. nih.govbiorxiv.org

Lanosterol (B1674476) 14α-demethylase Inhibition (in vitro)

There are no available studies on the in vitro inhibitory effects of benzamide, N,N'-2,5-pyrimidinediylbis- on lanosterol 14α-demethylase. Research into inhibitors of this enzyme, a key component in fungal ergosterol (B1671047) biosynthesis, has focused on various azole-containing compounds and other heterocyclic structures, but not this particular benzamide derivative. nih.govnih.gov

Molecular Interactions with Protein Targets (in vitro)

In the absence of any identified in vitro enzyme inhibition studies for benzamide, N,N'-2,5-pyrimidinediylbis-, there is consequently no data on its molecular interactions with the protein targets of cholinesterases, BACE1, HDACs, SDH, or lanosterol 14α-demethylase. Molecular docking and other computational studies, which often accompany in vitro assays to elucidate binding modes and key interactions, have not been performed for this compound in the context of the aforementioned enzymes.

Mechanistic Insights into Antimicrobial Action (in vitro)

There is no available research detailing the specific in vitro antibacterial mechanism of benzamide, N,N'-2,5-pyrimidinediylbis-.

Research on other pyrimidine-containing compounds has revealed various antibacterial mechanisms. For example, certain bis(pyrazolo[1,5-a]pyrimidines) have been shown to exhibit antibacterial activity by inhibiting the MurB enzyme, which is essential for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Compounds with propane- and butane-linkers showed the most promising activity, with minimum inhibitory concentration (MIC) values as low as 2.5 µM. nih.gov

Another study on 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org While the precise mechanism was not fully elucidated in this study, the activity of these sulfur-containing pyrimidine (B1678525) derivatives highlights the potential for this class of compounds in combating drug-resistant bacteria. scirp.org Additionally, a study of a cyclic peptide, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) , identified from a Streptomyces species, showed its antibacterial action is likely due to a strong affinity for and interaction with glucosamine-6-phosphate synthase, an important enzyme in the bacterial cell wall synthesis pathway. nih.gov

Specific studies on the in vitro antifungal mechanism of benzamide, N,N'-2,5-pyrimidinediylbis- were not found.

However, the pyrimidine scaffold is present in many antifungal agents. Research into novel 2-phenylpyrimidine derivatives has identified them as potent inhibitors of CYP51 (lanosterol 14α-demethylase), a critical enzyme in the fungal ergosterol biosynthesis pathway. nih.gov Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death. One of the synthesized compounds, C6, showed broad-spectrum antifungal activity superior to the clinical drug fluconazole (B54011) against several pathogenic fungi. nih.gov

Another pyrimidine derivative, 5-phenylthio-2,4-bisbenzyloxypyrimidine , has demonstrated significant in vitro antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov Its efficacy was found to be comparable to standard antifungal drugs, fluconazole and itraconazole, in macrobroth dilution tests. nih.gov Although the exact mechanism was not detailed, its activity underscores the potential of substituted pyrimidines as antifungal agents. nih.gov

No research detailing the in vitro antiviral mechanism of benzamide, N,N'-2,5-pyrimidinediylbis- could be located.

The pyrimidine biosynthesis pathway is a known target for broad-spectrum antiviral drugs. For example, a compound designated A3 was found to inhibit the replication of a wide range of RNA and DNA viruses. nih.gov Its mechanism of action was traced to the inhibition of the cellular enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis. nih.gov By depleting the cellular pools of pyrimidines, the compound effectively starves the virus of the necessary building blocks for nucleic acid replication. nih.gov Other compounds, such as pyrazofurin and 3-deazaguanine , have been shown to be potent inhibitors of respiratory syncytial virus (RSV) replication in vitro, proving more effective than ribavirin. nih.gov

Mechanistic Studies of Anti-proliferative Effects on Cell Lines (in vitro)

There is a lack of specific research on the mechanistic studies of the anti-proliferative effects of benzamide, N,N'-2,5-pyrimidinediylbis- on cell lines.

However, related structures have been investigated for their anti-cancer properties. For instance, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines , which contain a pyridine (B92270) ring (a related nitrogen-containing heterocycle to pyrimidine), have shown potent anti-proliferative activity against breast (MDA-MB-231) and colon (HCT116) cancer cell lines. nih.gov The proposed mechanism involves the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), which interferes with phospholipid metabolism and other cellular processes. nih.gov

Another study on 2,6-dibenzylamino-3,5-dicyanopyridines reported significant in vitro anticancer activity across nine different types of human cancer cell lines. nih.gov While the specific molecular mechanism was not detailed, the structure-activity relationship suggests that the substituted pyridine core is a viable scaffold for the development of novel anti-proliferative agents. nih.gov

Future Research Directions

Advanced Synthetic Methodologies for Pyrimidine-Bis-Benzamides

While classical synthetic routes to pyrimidine-bis-benzamides exist, future research should focus on the development of more efficient, sustainable, and versatile synthetic strategies. Current multi-step syntheses can be time-consuming and may not be ideal for generating large, diverse libraries of derivatives for screening purposes.

Future efforts could include:

Novel Catalytic Systems: Exploration of advanced catalytic systems, such as bimetallic metal-organic frameworks (MOFs), could offer new pathways for the amidation reactions central to forming the bis-benzamide structure. mdpi.com Such catalysts could provide higher yields under milder conditions and may be reusable, aligning with the principles of green chemistry. mdpi.com

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, improve safety and scalability, and facilitate the rapid synthesis of analogues.

Diversity-Oriented Synthesis: Designing synthetic pathways that allow for easy modification of both the pyrimidine (B1678525) core and the peripheral benzamide (B126) units is crucial for structure-activity relationship (SAR) studies. This could involve late-stage functionalization techniques.

Further Computational Modeling and AI-Driven Design

Computational tools are indispensable for accelerating the discovery and optimization of novel compounds. For pyrimidine-bis-benzamides, a significant opportunity lies in the use of in silico methods to predict properties and guide synthetic efforts.

Key research directions include:

Quantitative Structure-Activity Relationship (QSAR): The development of robust 3D-QSAR models, similar to those used for other pyrimidine derivatives, can help identify key structural features essential for biological activity. nih.govmdpi.com This involves creating a statistically significant model based on a training set of compounds to predict the activity of newly designed molecules. mdpi.com

Pharmacophore Mapping: Generating pharmacophore hypotheses can define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for molecular recognition at a biological target. mdpi.com This information is critical for virtual screening and de novo design.

AI-Driven De Novo Design: Leveraging artificial intelligence, particularly deep learning generative models, can facilitate the design of entirely new molecules built around the pyrimidine-bis-benzamide scaffold. nih.gov These models can be trained on known active compounds to generate novel structures with high predicted affinity and desirable drug-like properties. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: To validate the predictions from molecular docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex and calculate binding free energies with greater accuracy. nih.gov

Below is an interactive table summarizing potential computational techniques for future research.

Computational TechniqueApplication in Pyrimidine-Bis-Benzamide ResearchPotential Outcome
3D-QSARPredict biological activity based on 3D molecular structure. mdpi.comGuide the design of more potent analogues by identifying key functional groups.
Pharmacophore MappingIdentify essential 3D arrangement of chemical features for target binding. mdpi.comProvide a blueprint for virtual screening and designing novel derivatives.
Molecular DockingPredict the preferred binding orientation and affinity of a molecule to a target protein. nih.govPrioritize compounds for synthesis and in vitro testing; suggest specific interactions.
AI Generative ModelsDesign novel molecules from scratch with desired properties. nih.govDiscover new chemical entities with potentially improved efficacy and novelty.
MD SimulationsSimulate the movement and interaction of the compound with its target over time. nih.govValidate docking poses and provide a more accurate estimation of binding affinity.

Expanded Exploration of Supramolecular Assemblies and Materials

The structure of N,N'-2,5-pyrimidinediylbis-benzamide, with its multiple hydrogen bond donors (N-H) and acceptors (C=O, pyrimidine nitrogens), makes it an ideal building block for supramolecular chemistry and materials science. researchgate.net

Future research should explore:

Crystal Engineering: Systematically investigating the co-crystallization of pyrimidine-bis-benzamides with other molecules to form predictable supramolecular synthons. researchgate.net The interplay of hydrogen bonding can be used to construct complex and functional solid-state architectures. researchgate.net

Self-Assembling Polymers: The directional nature of the hydrogen bonds could drive the one-dimensional self-assembly of these molecules into long, filamentous supramolecular polymers. universiteitleiden.nl The properties of these polymers could be tuned by modifying the benzamide side chains.

Functional Materials: The extended π-system across the molecule suggests potential for creating materials with interesting optoelectronic properties. nih.gov Research into aligning these building blocks within a crystal lattice could lead to the development of highly birefringent or other functional optical materials. nih.gov The formation of 1D or 2D sheets through hydrogen bonding and π-π stacking is a key goal for creating anisotropic materials. nih.gov

Supramolecular StructureDriving InteractionsPotential Application
Co-crystalsIntermolecular hydrogen bonds (e.g., N-H···O, N-H···N). researchgate.netModified physicochemical properties (e.g., solubility), new solid forms.
1D Chains/PolymersDirectional hydrogen bonding between amide groups, π-π stacking. universiteitleiden.nlnih.govGels, liquid crystals, anisotropic functional materials.
2D SheetsNetwork of hydrogen bonds, coordination with metal ions. nih.govBirefringent materials, sensors, porous materials.

Detailed Mechanistic Elucidation of Biological Interactions in vitro

To translate computational predictions and synthetic availability into tangible therapeutic potential, rigorous in vitro investigation is essential. Future work must focus on detailed mechanistic studies to understand how these compounds exert their biological effects at the molecular level.

A systematic approach would involve:

Target Identification and Validation: Based on the activity of structurally related compounds and in silico predictions, identify and validate specific biological targets, such as protein kinases or enzymes like lipoxygenase. nih.govbrieflands.com

Enzyme Inhibition Assays: For identified enzyme targets, conduct detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate potency values such as the half-maximal inhibitory concentration (IC₅₀). brieflands.com

Cell-Based Assays: Evaluate the effects of new analogues on cellular processes using relevant cell lines. brieflands.com For example, if anticancer activity is hypothesized, cytotoxicity would be assessed using protocols like the MTT assay across a panel of cancer cell lines. brieflands.com

Biophysical Techniques: Employ methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays to directly measure the binding affinity and thermodynamics of the interaction between the compound and its purified target protein. This provides definitive evidence of a direct interaction and validates the mechanism of action.

Q & A

Q. What spectroscopic techniques are most effective for confirming the structure of benzamide derivatives like N,N'-2,5-pyrimidinediylbis-benzamide?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, resolves substituent positions and connectivity. For example, 1^1H NMR can distinguish aromatic protons (δ 6.5–8.5 ppm) and trifluoroethoxy groups (δ 4.5–4.8 ppm) . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, as demonstrated for related benzamide derivatives (e.g., m/z 386 for C20_{20}H10_{10}N4_4O3_3S) .

Q. How can researchers ensure purity during the synthesis of benzamide derivatives?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry is standard for purity assessment. For process-related impurities (e.g., trifluoroethoxy-substituted byproducts), reverse-phase HPLC with gradient elution and MS detection is effective . Recrystallization using solvents like DMF/water or ethanol/water improves purity, as shown in syntheses yielding 57–68% crystallized products .

Q. What are common synthetic routes for N,N'-2,5-pyrimidinediylbis-benzamide analogs?

  • Methodological Answer : Condensation reactions between pyrimidine diamine intermediates and benzoyl chlorides are typical. For example, refluxing chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid (10–20 mL) at 120°C for 2 hours yields thiazolo-pyrimidine derivatives . Optimizing reaction conditions (e.g., sodium acetate as a catalyst) minimizes side reactions and improves yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from overlapping signals or dynamic processes (e.g., tautomerism). Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between amide protons and pyrimidine carbons confirm connectivity in N,N'-2,5-pyrimidinediylbis-benzamide analogs . Computational modeling (DFT) predicts 13^13C NMR shifts, aiding assignments .

Q. What experimental strategies minimize process-related impurities in benzamide-based drug substances?

  • Methodological Answer : Control reaction parameters (temperature, pH, stoichiometry) to suppress byproducts. For instance, maintaining pH < 7 during diazotization reduces azo-linked impurities . Design of Experiments (DoE) identifies critical factors: a study on flecainide synthesis optimized trifluoroethoxy substitution to reduce impurity-A (2,5-bis(trifluoroethoxy)-N-piperidinylmethyl benzamide) to <0.1% .

Q. How does ligand flexibility impact the coordination chemistry of benzamide-pyrimidine hybrids?

  • Methodological Answer : Flexible ligands (e.g., L7: N,N'-1,4-butanediyl-bis-benzamide) form helical or zigzag coordination polymers with rare-earth ions, while rigid ligands (e.g., L9: oxadiazole-linked benzamides) favor mononuclear complexes. Adjusting spacer length (ethylene vs. hexylene) modulates ligand flexibility, as shown in luminescence studies of Eu3+^{3+} complexes .

Q. What advanced techniques characterize supramolecular interactions in benzamide-pyrimidine crystals?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen-bonding networks (e.g., N–H···O interactions between amides and pyrimidine nitrogens). Pair distribution function (PDF) analysis complements SC-XRD for amorphous or polycrystalline samples . Thermogravimetric analysis (TGA) assesses thermal stability, critical for materials science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.